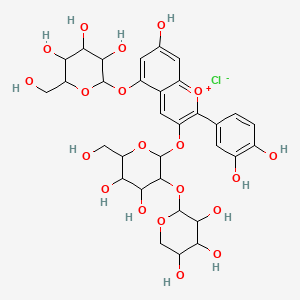
Cyanidin 3-sambubioside-5-glucoside chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-sambubioside-5-glucoside chloride is a polyphenolic compound belonging to the class of anthocyanin flavonoids. These compounds are largely present as pigments in fruits, flowers, and leaves. This compound is known for its potential antioxidant and other biological activities .
Preparation Methods
Cyanidin 3-sambubioside-5-glucoside chloride is primarily isolated from the fruits of Sambucus canadensis. The structure of this compound is determined through chemical degradation, chromatography, and spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques . Industrial production methods typically involve extraction from natural sources followed by purification processes.
Chemical Reactions Analysis
Cyanidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Cyanidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications. It is used as an analytical standard for the determination of anthocyanin content in various plant extracts by high-performance liquid chromatography (HPLC) techniques . In biology and medicine, it is studied for its antioxidant, anti-inflammatory, and potential anticancer properties . Additionally, it is used in the food industry for its pigment properties and potential health benefits .
Mechanism of Action
The mechanism of action of cyanidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . This activation leads to the suppression of gluconeogenesis and the induction of cellular senescence and apoptosis in cancer cells . The compound also exhibits potent antioxidant activity by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Cyanidin 3-sambubioside-5-glucoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include cyanidin 3-glucoside chloride, cyanidin 3,5-diglucoside chloride, and delphinidin 3-glucoside chloride . These compounds share similar antioxidant and biological activities but differ in their glycosylation patterns and specific biological effects.
Properties
IUPAC Name |
2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














